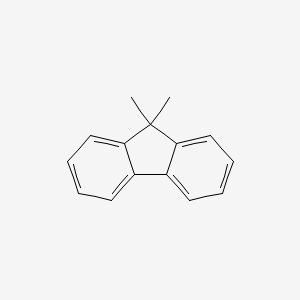

9,9-Dimethyl-9H-fluorene

Descripción general

Descripción

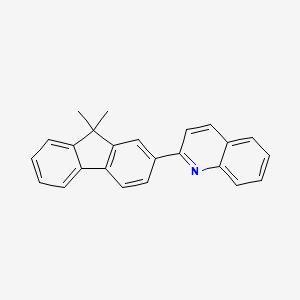

9,9-Dimethyl-9H-fluorene is a fluorene derivative which shows π-electron conjugation . It has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .

Synthesis Analysis

9,9-Dimethyl-9H-fluorene can be synthesized by using 2-bromofluorene and iodomethane as the major reactants . Another method involves taking dimethyl carbonate as a methylating agent under the condition of alkaline substances, and reacting with fluorene in an organic solvent system within a certain temperature range .

Molecular Structure Analysis

The molecular formula of 9,9-Dimethyl-9H-fluorene is C15H14 . The structure of 9,9-Dimethyl-9H-fluorene is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The electron density of the lowest unoccupied molecular orbital (LUMO) of 9,9-Dimethyl-9H-fluorene is widely distributed in the fluorene part .

Physical And Chemical Properties Analysis

The molecular weight of 9,9-Dimethyl-9H-fluorene is 194.27 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 300.8±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 51.9±0.8 kJ/mol, and the flash point is 138.7±10.3 °C .

Aplicaciones Científicas De Investigación

Organic Electronics

9,9-Dimethyl-9H-fluorene: is a key component in the development of organic electronic devices. Its molecular structure contributes to high charge mobility, making it an excellent material for organic transistors and integrated circuits .

Perovskite Solar Cells

In the realm of solar energy, 9,9-Dimethyl-9H-fluorene derivatives have been utilized as hole-transporting materials . These compounds enhance the photovoltaic performance of perovskite solar cells, achieving impressive power conversion efficiencies and photovoltage .

Organic Semiconductors

9,9-Dimethyl-9H-fluorene: is instrumental in synthesizing organic semiconducting polymers. These polymers are crucial for organic photovoltaics (OPVs) and various hole transport applications in OLED devices .

Conducting Polymers

This compound is used to produce conducting polymers for the fabrication of photoelectronic devices. Its properties facilitate the development of flexible electronic components , which are essential for modern wearable technology .

Synthetic Chemistry

In synthetic chemistry, 9,9-Dimethyl-9H-fluorene is a versatile building block. It is used to synthesize a wide range of complex molecules, serving as a backbone for many pharmaceuticals and advanced materials .

Photonic Materials

Due to its stable photophysical properties, 9,9-Dimethyl-9H-fluorene is used in creating photonic materials that can manipulate light. These materials have applications in optical data storage and information processing .

Sensory Applications

Lastly, the compound’s unique electronic properties make it suitable for use in sensory devices . It can be incorporated into sensors that detect environmental changes or chemical substances, enhancing sensitivity and selectivity .

Mecanismo De Acción

Target of Action

The primary targets of the compound 9,9-Dimethyl-9H-fluorene are organic semiconducting polymers and hole transport for OLED devices . The compound acts as a precursor to these targets, playing a crucial role in their formation and function .

Mode of Action

It is known that the compound serves as a phosphorescent host material for oled devices . This suggests that it may interact with its targets through energy transfer processes, leading to changes in the electronic properties of the devices.

Biochemical Pathways

The downstream effects of these pathways could include the formation of conductive networks, which are essential for the operation of OLED devices .

Result of Action

The molecular and cellular effects of 9,9-Dimethyl-9H-fluorene’s action are largely unknown. This could result in changes to the conductivity, flexibility, and light-emitting properties of the polymers .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNDEHZACHHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196597 | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Dimethyl-9H-fluorene | |

CAS RN |

4569-45-3 | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-FLUORENE, 9,9-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFQ75I78LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 9,9-Dimethylfluorene?

A1: The molecular formula of 9,9-Dimethylfluorene is C15H14. Its molecular weight is 194.28 g/mol.

Q2: What spectroscopic data is available for characterizing 9,9-Dimethylfluorene?

A2: Researchers commonly employ techniques like UV-Vis absorption and fluorescence emission spectroscopy to characterize 9,9-Dimethylfluorene. [] These techniques provide insights into the electronic structure and optical properties of the molecule. []

Q3: Is 9,9-Dimethylfluorene compatible with common organic solvents?

A3: Yes, 9,9-Dimethylfluorene and many of its derivatives exhibit good solubility in various organic solvents, which is beneficial for solution processing techniques. [, ]

Q4: What is the thermal stability of 9,9-Dimethylfluorene and its derivatives?

A4: 9,9-Dimethylfluorene derivatives generally exhibit good thermal stability, with some withstanding temperatures exceeding 400 °C in air. [] This robust nature makes them suitable for applications requiring high thermal resistance.

Q5: How does the conformation of 9,9-Dimethylfluorene-based oligomers influence their properties?

A5: Research has shown that even slight changes in the molecular conformation of 9,9-Dimethylfluorene-based oligomers can significantly impact crystal morphologies and photophysical properties. [] This is attributed to variations in intermolecular interactions arising from different conformations.

Q6: What are the potential applications of 9,9-Dimethylfluorene in organic light-emitting diodes (OLEDs)?

A6: 9,9-Dimethylfluorene derivatives have been explored as hole-blocking materials, [] electron transporters, [] and emitters in OLEDs. [, ] They contribute to efficient blue-violet emission and can be used in combination with various hole transporting materials to enhance device performance. []

Q7: How is 9,9-Dimethylfluorene utilized in the development of organic sensitizers for solar cells?

A7: 9,9-Dimethylfluorene is incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs) as part of donor-π-acceptor systems. [, ] These systems exhibit impressive incident photon-to-current conversion efficiencies, showcasing their potential in solar energy harvesting. []

Q8: Can 9,9-Dimethylfluorene be used in the construction of metal-organic frameworks (MOFs)?

A8: Yes, researchers have successfully employed 9,9-Dimethylfluorene-2,7-dicarboxylic acid and its derivatives as building blocks for the construction of MOFs. [, , ] These MOFs exhibit intriguing structural features and properties, making them suitable for applications such as gas separation and sensing. []

Q9: How does 9,9-Dimethylfluorene contribute to the development of electrochromic materials?

A9: 9,9-Dimethylfluorene-based polyamides exhibit electrochromic properties, meaning their color can be reversibly changed by applying an electric potential. [, , ] This property makes them promising candidates for applications in displays, smart windows, and other electrochromic devices.

Q10: How is computational chemistry used to study 9,9-Dimethylfluorene and its derivatives?

A10: Computational methods, such as density functional theory (DFT) calculations, are employed to understand the electronic structure, optical properties, and charge transport characteristics of 9,9-Dimethylfluorene-based compounds. [, , ] These insights guide the design and optimization of materials with desired properties.

Q11: Has hopping theory been applied to predict charge mobility in amorphous materials containing 9,9-Dimethylfluorene?

A11: Yes, hopping theory has been successfully applied to predict charge (hole) mobility in amorphous organic materials incorporating 9,9-Dimethylfluorene units. [, ] These studies provide valuable information on the factors influencing charge transport, which is crucial for optimizing material performance in electronic devices.

Q12: Can 9,9-Dimethylfluorene be employed in carbon-sulfur cross-coupling reactions?

A12: Yes, 2,7-Dibromo-9,9-dimethylfluorene can participate in palladium-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolates). [] This versatile reaction allows the synthesis of various di-, tri-, and tetrasulfides, expanding the scope of 9,9-Dimethylfluorene's utility in organic synthesis.

Q13: What are the products of flash vacuum pyrolysis of 9,9-Dimethylfluorene?

A13: Flash vacuum pyrolysis of 9,9-Dimethylfluorene at high temperatures primarily yields phenanthrene and dibenzofulvene. [] This process involves free-radical ring expansion and provides insights into the thermal decomposition pathways of the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)